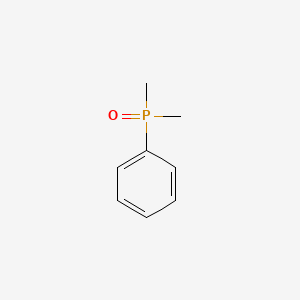

Dimethylphenylphosphine oxide

Description

Overview of Organophosphorus Compounds and Phosphine (B1218219) Oxides

Organophosphorus compounds are a broad class of organic compounds containing carbon-phosphorus bonds. slideshare.net This category includes various families of substances, such as phosphines (R₃P), phosphonium (B103445) salts ([R₄P]⁺), and phosphine oxides (R₃P=O). slideshare.netbdu.ac.in Phosphorus, like nitrogen, is in group 15 of the periodic table, which gives their respective compounds some similar properties. wikipedia.org However, phosphorus can exist in multiple oxidation states and coordination numbers, leading to a rich and diverse chemistry. bdu.ac.inwikipedia.org

Phosphine oxides are organophosphorus compounds with the general formula OPX₃, where X can be an alkyl or aryl group. scribd.com They are characterized by a phosphoryl group (P=O), which features a highly polar phosphorus-oxygen double bond. wikipedia.orgscribd.com This bond is very strong and imparts significant thermal stability to the molecule. scribd.com Phosphine oxides are often generated as by-products in important chemical reactions, such as the Wittig reaction. scribd.comwikipedia.org They can also be synthesized intentionally through the oxidation of the corresponding phosphines using oxidizing agents like hydrogen peroxide. bdu.ac.inwikipedia.org The P=O bond is a key feature, with the oxygen atom able to act as a hydrogen bond acceptor, a property that influences the molecule's physical characteristics and applications. wikipedia.orgenamine.net

Historical Development and Emerging Significance of Dimethylphenylphosphine (B1211355) Oxide in Academic Inquiry

The synthesis of dimethylphenylphosphine oxide was described in the scientific literature as early as 1977 in Volume 17 of Inorganic Syntheses. wikipedia.orgumich.edu For many years, it, like many phosphine oxides, was often regarded as a stable byproduct of reactions involving phosphines. However, its role has evolved from that of a simple byproduct to a compound of significant interest.

A notable surge in interest stems from its relevance in medicinal chemistry. The recent development and 2017 FDA approval of the kinase inhibitor Brigatinib highlighted the utility of the P=O bond in trisubstituted phosphine oxides as a hydrogen-bond acceptor in drug design. enamine.net The introduction of a dimethylphosphine (B1204785) oxide moiety into a molecule was shown to potentially improve its ADME (absorption, distribution, metabolism, and excretion) properties. enamine.net This has spurred programs aimed at the synthesis of medicinally relevant building blocks containing the dimethylphosphine oxide (DMPO) group. enamine.net Furthermore, the this compound group was explored during the developmental history of other kinase inhibitors like Ponatinib, indicating its consideration as a key structural fragment in drug discovery programs. nih.govsemanticscholar.org

Broad Research Landscape of this compound

The research landscape for this compound is diverse, spanning several key areas of chemistry. Its primary applications are found in catalysis, coordination chemistry, and as a precursor in the synthesis of more complex molecules.

Catalysis and Coordination Chemistry : this compound is utilized as a ligand in homogeneous catalysis. wikipedia.org It can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. For instance, it has been used in the study of rhenium complexes for oxygen atom transfer (OAT) reactions. researchgate.net In these systems, the phosphine oxide can be formed by the oxidation of the corresponding dimethylphenylphosphine ligand during the catalytic cycle. nsf.gov

Organic and Medicinal Synthesis : As mentioned, the compound is an important building block, particularly for creating libraries of molecules for medicinal chemistry. enamine.net Synthetic strategies involve the scaled-up production of this compound, which is then subjected to further reactions, such as electrophilic substitution, to create a variety of functionalized derivatives. enamine.net

Materials Science : There is growing interest in the application of phosphine oxides, including this compound, in materials science. vulcanchem.com Their thermal stability and polarity make them candidates for incorporation into specialty polymers and other materials.

Data Tables

Table 1: Physical and Chemical Properties of this compound

This interactive table provides key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| IUPAC Name | Dimethyl(phenyl)phosphane oxide | spectrabase.com |

| CAS Number | 10311-08-7 | chemspider.com |

| Molecular Formula | C₈H₁₁OP | spectrabase.com |

| Molar Mass | 154.15 g/mol | vulcanchem.com |

| InChIKey | IPZJMMRIOCINCK-UHFFFAOYSA-N | spectrabase.comchemspider.com |

Table 2: Related Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethylphosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11OP/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMMRIOCINCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145648 | |

| Record name | Phosphine oxide, dimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-08-7 | |

| Record name | Dimethylphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10311-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, dimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, dimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Dimethylphenylphosphine Oxide

Oxidative Routes to Dimethylphenylphosphine (B1211355) Oxide

The synthesis of Dimethylphenylphosphine oxide is most commonly achieved through the oxidation of its precursor, Dimethylphenylphosphine. This transformation can be accomplished via both catalytic and non-catalytic methods, each offering distinct advantages in terms of reaction conditions, efficiency, and scalability.

Catalytic approaches to the oxidation of Dimethylphenylphosphine offer efficient pathways, often utilizing mild oxidants and reaction conditions. Various metal-based catalysts have been shown to effectively facilitate this transformation. For instance, the catalytic effect of coinage and platinum group metals has been studied for the oxidation of Dimethylphenylphosphine using molecular oxygen. bibliotekanauki.pl Rhenium-based catalysts, such as methylrhenium trioxide (CH₃ReO₃), are effective in catalyzing the oxidation with hydrogen peroxide. nih.gov Molybdenum complexes have also been employed as precatalysts; for example, Mo(DOPO)₂ can catalyze the oxidation of phosphines using trimethylamine-N-oxide as the oxygen source. beilstein-journals.org The reaction can be significantly accelerated by radical initiators; the addition of triethylborane (B153662) to solutions of tertiary phosphines results in quantitative conversion to the corresponding phosphine (B1218219) oxides by bubbling air through the mixture. thieme-connect.de

Table 1: Catalytic Oxidation Systems for Dimethylphenylphosphine

| Catalyst System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Coinage/Platinum Group Metals | Oxygen (O₂) | Effective for catalytic oxidation. | bibliotekanauki.pl |

| Methylrhenium trioxide (CH₃ReO₃) | Hydrogen Peroxide (H₂O₂) | Efficiently catalyzes conversion of tertiary phosphines to oxides. | nih.gov |

| Mo(DOPO)₂ | Trimethylamine-N-oxide (Me₃NO) | Demonstrates oxygen atom transfer catalysis. | beilstein-journals.org |

| Triethylborane (radical initiator) | Air | Accelerates the radical oxidation process, leading to quantitative yields. | thieme-connect.de |

Direct oxidation of Dimethylphenylphosphine without a metal catalyst is a common and straightforward synthetic route. This typically involves the use of strong oxidizing agents. A prevalent laboratory-scale method utilizes hydrogen peroxide, which readily converts the phosphine to its oxide under mild conditions. Similarly, direct reaction with oxygen can also yield the desired product. In addition to these common oxidants, specific non-heme oxoiron(IV) complexes have demonstrated the ability to oxidize the less sterically bulky Dimethylphenylphosphine to its corresponding phosphine oxide, showcasing a non-catalytic, stoichiometric oxygen transfer reaction. thieme-connect.de

Catalytic Oxidation of Dimethylphenylphosphine

Diversification of this compound Skeletons

The core structure of this compound serves as a scaffold that can be chemically modified at either the phenyl ring or the phosphorus center. These modifications allow for the synthesis of a diverse library of derivatives with tailored properties.

Two primary strategies are employed to introduce substituents onto the phenyl ring of the this compound framework: electrophilic substitution on the pre-formed molecule and cross-coupling reactions to build the aryl-phosphorus bond.

Electrophilic Substitution: The phenyl ring of this compound can undergo electrophilic substitution reactions, allowing for the direct introduction of functional groups. This approach has been utilized to create sets of medicinally relevant building blocks. Current time information in Bangalore, IN.

Palladium-Catalyzed Cross-Coupling: A powerful and versatile method involves the palladium-catalyzed cross-coupling of halo(hetero)arenes with a source of the P(O)Me₂ group, such as dimethylphosphine (B1204785) oxide (HP(O)Me₂). rsc.org This methodology, often employing catalysts like Pd₂(dba)₃ with ligands such as Xantphos, enables the synthesis of a wide array of (het)aryldimethylphosphine oxides, including those with substituted pyridine (B92270) and pyrimidine (B1678525) rings. rsc.org

Table 2: Methods for Phenyl Ring Functionalization

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Electrophilic Substitution | Direct functionalization of the phenyl ring on the this compound molecule. | Reaction of this compound with an electrophile (e.g., in nitration or halogenation). | Current time information in Bangalore, IN. |

| Pd-Catalyzed C-P Coupling | Coupling of a (substituted) aryl halide with a P(O)Me₂ source like HP(O)Me₂. | Coupling of bromopyrimidines with dimethylphosphine oxide using a Pd₂(dba)₃/Xantphos system. | rsc.org |

Modification of the this compound structure can also occur at the methyl groups attached to the phosphorus atom. The primary method involves the deprotonation of a methyl group to form a carbanion, which can then react with various electrophiles.

The acidic protons of the methyl groups can be removed by a strong base, such as n-butyllithium. The resulting α-lithiated intermediate is a potent nucleophile. Quenching this intermediate with an electrophile, for instance, an alkyl halide like ethyl iodide, results in the formation of a new carbon-carbon bond at the α-position, elongating the alkyl chain. bibliotekanauki.pl This process can be performed asymmetrically by using a chiral ligand, such as (–)-sparteine, in complex with the organolithium base, leading to the formation of chiral phosphine oxides with low to moderate optical purity. bibliotekanauki.pl This deprotonation-alkylation sequence is a powerful tool for creating more complex and chiral structures directly from the this compound core. bibliotekanauki.plwhiterose.ac.uk Another transformation at the phosphorus center is the reduction of the phosphine oxide back to the corresponding phosphine using reducing agents like lithium aluminum hydride.

Strategies for the Formation of Substituted Phenyl Moieties

Green Chemistry Approaches and Scalable Syntheses of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and scalable processes. The synthesis of this compound has been optimized to align with these principles.

A significant advancement is the development of a scalable synthesis that can be run in flow conditions, which has been used to produce the compound on a kilogram scale. Current time information in Bangalore, IN. Flow chemistry offers improved heat transfer, safety, and control over reaction parameters compared to batch processing.

Furthermore, green chemistry principles have been applied through the use of microwave-assisted synthesis. Microwave irradiation can enhance reaction efficiency, significantly reduce reaction times (e.g., to 10-30 minutes), and allow for solvent-free conditions, which minimizes waste. The use of hydrogen peroxide as an oxidant is also considered a "green" alternative, as its only byproduct is water. nih.gov

Flow Chemistry Methodologies

The application of flow chemistry to the synthesis of this compound represents a significant advancement for producing this reagent on a large scale. Research programs have focused on optimizing and scaling up the synthesis of key intermediates, including this compound, in flow conditions. enamine.net This approach has successfully enabled production at the kilogram scale, demonstrating a robust and scalable manufacturing process suitable for meeting the demands of medicinal chemistry and materials science programs. enamine.net The use of flow reactors allows for superior control over reaction parameters, such as temperature and mixing, leading to improved yield and purity compared to traditional batch processing.

Sustainable Oxidizing Agents

The oxidation of the parent phosphine, dimethylphenylphosphine, is the most direct route to this compound. A shift towards greener and more sustainable chemical processes has encouraged the use of environmentally benign oxidizing agents.

Hydrogen peroxide (H₂O₂) is a widely used sustainable oxidant for this transformation. wikipedia.org It is effective for converting less basic phosphines, such as methyldiphenylphosphine, and by extension dimethylphenylphosphine, into their corresponding oxides. wikipedia.org The reaction proceeds under mild conditions, often with water as the only stoichiometric byproduct, making it an attractive green option. wikipedia.orgrsc.org Research has shown that reactions of tertiary phosphines with 35% aqueous H₂O₂ can yield the corresponding phosphine oxide adducts. rsc.org

Molecular oxygen (O₂), present in the air, can also oxidize trialkylphosphines to their oxides, representing the most fundamental green oxidant. wikipedia.org However, this reaction can sometimes be undesirable and difficult to control, and for some phosphines, air-free techniques are employed to prevent spontaneous oxidation. wikipedia.org Other research has noted that air oxidation can lead to a mixture of products due to the insertion of oxygen into P-C bonds. rsc.org

Ozone (O₃) has also been explored as an oxidant. In studies involving related aminophosphines, excess ozone was shown to convert the phosphine to its oxide form, suggesting its potential applicability for the synthesis of this compound. gla.ac.uk

Catalytic systems offer a sophisticated approach to sustainable oxidation. For instance, methylrhenium trioxide (CH₃ReO₃) has been identified as a catalyst for the conversion of tertiary phosphines to their oxides using hydrogen peroxide. researchgate.net This method leverages the high efficiency of a catalyst in combination with a green oxidant. The mechanism involves the formation of rhenium peroxide intermediates which then transfer an oxygen atom to the phosphine. researchgate.net This catalytic approach aligns with the principles of green chemistry by reducing waste and improving reaction efficiency. beyondbenign.org

| Oxidizing Agent | Typical Conditions | Key Advantages & Notes | Citation |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, mild conditions | Green oxidant with water as the primary byproduct. | wikipedia.orgrsc.org |

| Molecular Oxygen (O₂) | Ambient air | The most sustainable oxidant; reaction can be slow or lead to side products. | wikipedia.orgrsc.org |

| Ozone (O₃) | Reaction with excess ozone | A powerful oxidant, demonstrated with related phosphine compounds. | gla.ac.uk |

| Catalytic H₂O₂ System (e.g., with CH₃ReO₃) | Catalytic amount of methylrhenium trioxide with H₂O₂ | Combines a green oxidant with the efficiency and selectivity of a catalyst. | researchgate.net |

Generation of this compound as a Reaction Byproduct

This compound is frequently generated as a stable byproduct in several important chemical reactions. Its formation is often indicative of a reaction mechanism involving a dimethylphenylphosphine moiety as a reagent or catalyst.

The most prominent example is the Wittig reaction , where a phosphonium (B103445) ylide reacts with a carbonyl compound to form an alkene. wikipedia.org The phosphorus-containing byproduct of this reaction is a phosphine oxide. When an ylide derived from a dimethylphenylphosphonium salt is used, this compound is the resulting byproduct. wikipedia.org

General Wittig Reaction: R₃P=CR'₂ + R"₂CO → R₃PO + R'₂C=CR"₂ wikipedia.org

In some cases, the decomposition of phosphonium salt intermediates can lead directly to the phosphine oxide without forming an alkene. For example, specific phosphonium salts in the presence of a base like sodium ethoxide or aqueous sodium hydroxide (B78521) can yield this compound and benzaldehyde, where the dissociation of the intermediate betaine (B1666868) is faster than olefin formation. iupac.org

The compound can also be formed as a byproduct during the workup or deprotection of other dimethylphenylphosphine derivatives. In the synthesis of free phosphines from their borane (B79455) complexes, the deprotection step can lead to partial oxidation of the phosphine, yielding the oxide as an impurity that must be removed. whiterose.ac.uk

Furthermore, in the field of coordination chemistry and catalysis, this compound can be formed through oxygen-atom transfer reactions. While stable metal-oxo complexes like a specific Mn(IV)-oxo species may not react with less nucleophilic phosphines like triphenylphosphine (B44618), they have been shown to react with dimethylphenylphosphine to produce this compound. acs.org This highlights a potential deactivation pathway in catalytic cycles where phosphine ligands are used in an oxidative environment.

| Primary Reaction | Conditions Leading to Byproduct Formation | Citation |

|---|---|---|

| Wittig Reaction | Stoichiometric use of a dimethylphenylphosphonium ylide with an aldehyde or ketone. | wikipedia.org |

| Phosphonium Salt Decomposition | Treatment of specific phosphonium hydroxide intermediates with base (e.g., NaOH). | iupac.org |

| Phosphine-Borane Deprotection | Removal of the borane protecting group, where the resulting free phosphine is sensitive to oxidation. | whiterose.ac.uk |

| Oxygen-Atom Transfer | Reaction of dimethylphenylphosphine with certain metal-oxo complexes (e.g., Mn(IV)-oxo). | acs.org |

Elucidation of Structure and Electronic Properties of Dimethylphenylphosphine Oxide

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in defining the molecular architecture and bonding of dimethylphenylphosphine (B1211355) oxide. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, in particular, offer detailed insights into its structure.

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of dimethylphenylphosphine oxide. The spectra for ¹H, ¹³C, and ³¹P nuclei each provide unique information.

¹H NMR: The proton NMR spectrum of this compound typically shows signals for the phenyl and methyl protons. The phenyl protons appear as a multiplet in the aromatic region (approximately δ 7.0-7.5 ppm), while the two methyl groups give rise to a doublet in the aliphatic region (around δ 1.2 ppm) due to coupling with the phosphorus atom. wikipedia.org The diastereotopic nature of the P-methyl groups can lead to separate doublet signals in the ¹H NMR spectrum when the molecule is in a chiral environment. wikipedia.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. spectrabase.com Distinct signals are observed for the carbon atoms of the phenyl ring and the methyl groups, with their chemical shifts influenced by the electronegativity of the neighboring atoms and their proximity to the phosphorus center.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound exhibits a characteristic singlet in its ³¹P NMR spectrum. For instance, a chemical shift of -45.9 ppm has been reported in CDCl₃ for the parent phosphine (B1218219), dimethylphenylphosphine. wikipedia.org The chemical shift for the oxide is expected to be in a different region, which is sensitive to the electronic environment around the phosphorus atom. The oxidation of phosphines to phosphine oxides can be conveniently monitored using ³¹P NMR, as the chemical shift of the oxide appears at a distinct frequency from the starting phosphine. magritek.com For example, the oxidation of tricyclohexylphosphine (B42057) shows the disappearance of the phosphine signal and the growth of the phosphine oxide signal at a different chemical shift. magritek.com

A representative summary of expected NMR data is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.0-7.5 | Multiplet | Phenyl protons | |

| ¹H | ~1.2 | Doublet | Methyl protons | |

| ¹³C | Varies | Phenyl & Methyl carbons | ||

| ³¹P | Varies | Singlet | P=O |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for analyzing the nature of chemical bonds within a molecule. uni-siegen.deksu.edu.sa For this compound, these methods are particularly insightful for characterizing the phosphoryl (P=O) bond.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. ksu.edu.sa A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration. The frequency of this absorption is sensitive to the substituents on the phosphorus atom and can provide information about the bond strength.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light. ksu.edu.sa The P=O stretch is also Raman active. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. ksu.edu.sa Therefore, analyzing both IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

The analysis of the phosphoryl bond is a key application of vibrational spectroscopy for this class of compounds. The position and intensity of the P=O stretching frequency can be correlated with the electronic effects of the phenyl and methyl groups attached to the phosphorus atom.

| Spectroscopic Technique | Key Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| Infrared (IR) | P=O stretch | Strong absorption | Indicates the presence and electronic environment of the phosphoryl group. |

| Raman | P=O stretch | Raman active | Complements IR data for a comprehensive vibrational analysis. |

Dimethylphenylphosphine Oxide As a Ligand in Coordination Chemistry

Coordination Modes and Complex Formation with Transition Metals

Dimethylphenylphosphine (B1211355) oxide primarily coordinates to metal centers through its oxygen atom, acting as a hard Lewis base. wikipedia.org However, its structural features also allow for its incorporation into more complex ligand architectures, leading to a range of coordination behaviors.

Monodentate Phosphorus-Oxygen Donor Ligand Interactions

In its most common coordination mode, dimethylphenylphosphine oxide functions as a monodentate ligand, binding to a metal center via the oxygen atom of the phosphoryl group. wikipedia.orgrsc.orgwikipedia.orgresearchgate.net This interaction is characteristic of phosphine (B1218219) oxides in general, which are known to be effective ligands for a variety of metal ions. wikipedia.org The formation of these M-O bonds is a key feature of their coordination chemistry. wikipedia.org

The strength of this interaction is influenced by the nature of the metal center and the other ligands present in the coordination sphere. For instance, in platinum(II) and palladium(II) complexes, DMPPO has been shown to form stable monodentate complexes. rsc.org Similarly, it has been observed to coordinate to technetium in a monodentate fashion, where the phosphine oxide ligand is arranged in a trans position to a thionitrosyl group. researchgate.net The formation of such complexes is often achieved by treating a labile metal complex with the preformed phosphine oxide. wikipedia.org

The coordination of DMPPO can also be an unintentional result of the air-oxidation of the parent dimethylphenylphosphine ligand. wikipedia.org Due to their nature as relatively weak Lewis bases, phosphine oxide ligands like DMPPO can often be readily displaced from metal complexes. wikipedia.org

| Metal Center | Complex Type | Coordination Details |

| Platinum(II) | Monodentate | Forms stable complexes. rsc.org |

| Palladium(II) | Monodentate | Forms stable complexes. rsc.org |

| Technetium(II) | Monodentate | Coordinates trans to a thionitrosyl group in Tc(NS)Cl3(Me2PhP)(Me2PhPO). researchgate.net |

| Rhenium(III) | Monodentate | Observed in complexes featuring pyridylbenzazole chelation. researchgate.net |

Chelation and Multi-Dentate Ligand Architectures Incorporating this compound Moieties

While less common than its monodentate coordination, this compound moieties can be incorporated into larger, multi-dentate ligand frameworks. These architectures allow for chelation, where the ligand binds to the metal center through two or more donor atoms.

An example of this is seen in ligands where a phosphine oxide group is combined with another donor, such as a phosphine. Ligands of the type Ph₂P(CH₂)ₙP(O)Ph₂ have been investigated for their hemilabile behavior, where one donor atom can reversibly bind and unbind to the metal center. wikipedia.org

Furthermore, research has explored the synthesis of dibenzofuran (B1670420) platforms decorated with phosphine oxide groups. nih.gov In complexes with metals like In(III), La(III), Pr(III), Nd(III), Er(III), and Pu(IV), a ligand featuring two diphenylphosphinoylmethyl groups coordinates in a bidentate fashion through the two phosphine oxide oxygen atoms. nih.gov This demonstrates the potential for creating specific coordination environments by designing ligands that incorporate the DMPPO functional group.

Influence of this compound Ligands on Metal Center Properties and Reactivity

The coordination of this compound to a metal center can significantly alter the metal's electronic and steric properties, thereby influencing its reactivity and catalytic activity.

Electronic Perturbations (e.g., Lewis Basicity, π-Acceptor/σ-Donor Character)

As a ligand, this compound is primarily a σ-donor through its oxygen atom. illinois.edu The electron-donating methyl and phenyl groups on the phosphorus atom enhance the ligand's σ-donor capacity. This property allows it to stabilize metal centers in various oxidation states.

The Lewis basicity of phosphine oxides is a key factor in their coordination ability. While trimethylphosphine (B1194731) oxide is a weaker base in aqueous solution than pyridine (B92270) or tertiary phosphines, its coordination strength can be influenced by other factors. illinois.edu The electronic structure of the ligand plays a crucial role in its reactivity in transition metal-catalyzed reactions.

Steric Effects and Ligand Field Modulation

The steric bulk of the this compound ligand can influence the geometry of the resulting metal complex and the accessibility of the metal center to substrates. The two methyl groups and one phenyl group attached to the phosphorus atom create a specific steric profile. wikipedia.org Compared to triphenylphosphine (B44618) oxide, DMPPO is less sterically hindered, which can facilitate easier coordination to metal centers.

The steric and electronic properties of phosphine ligands are often quantified using parameters like cone angle and pKa. wikipedia.org The Tolman cone angle for dimethylphenylphosphine (PMe₂Ph) is 122°, which is intermediate between that of trimethylphosphine (118°) and triphenylphosphine (145°). wikipedia.org While this value is for the parent phosphine, it provides an indication of the steric bulk associated with the dimethylphenylphenyl group.

The ligand field around the metal center is modulated by the combination of steric and electronic effects of all the ligands in the coordination sphere. researchgate.netresearchgate.netscispace.com The presence of a DMPPO ligand can therefore influence the reactivity of the complex by altering the ligand field splitting and the accessibility of the metal's d-orbitals. libretexts.org

| Ligand Parameter | Value | Significance |

| Tolman Cone Angle (for PMe₂Ph) | 122° wikipedia.org | Indicates intermediate steric bulk between PMe₃ and PPh₃. wikipedia.org |

| pKa (for [HPMe₂Ph]⁺) | 6.8 wikipedia.org | Reflects the basicity of the parent phosphine, which is intermediate between trialkyl- and triphenylphosphines. wikipedia.org |

Cis-Effect and Trans-Influence in Organometallic Chemistry

In organometallic chemistry, the terms cis-effect and trans-influence describe how a ligand affects the lability of other ligands in the coordination sphere. The trans-influence refers to the effect of a ligand on the length of the bond to the ligand trans to it. A strong trans-influence ligand will weaken the bond to the trans ligand.

Studies on platinum(II) complexes have established a trans-influence series of N < S < P on the Pt-Cl bond. researchgate.net In the complex cis-[PtCl₂(dms)(PMe₂Ph)], the Pt-Cl bond trans to the phosphine ligand is longer (2.367(3) Å) than the Pt-Cl bond trans to the dimethyl sulfide (B99878) ligand (2.299(3) Å), demonstrating the stronger trans-influence of the phosphine. researchgate.net

The cis-effect, which describes the labilizing effect of a ligand on a cis-positioned ligand, is also an important consideration. Phosphine oxides are known to have labilizing effects on CO ligands that are cis to them in organometallic reactions. wikipedia.org This effect can be crucial in catalytic cycles where the dissociation of a ligand is a key step. The presence of a DMPPO ligand in a complex can therefore influence the reactivity at other positions in the coordination sphere.

Design and Synthesis of Tailored this compound-Based Ligands

The design and synthesis of tailored ligands derived from this compound are centered on the strategic modification of its structure to fine-tune the electronic and steric properties of the resulting metal complexes. These modifications are crucial for optimizing performance in applications such as catalysis and materials science. researchgate.net The primary approaches involve functionalization of the organic substituents attached to the phosphorus atom and the construction of multidentate systems that incorporate the phosphine oxide moiety. A key chemical property exploited in the design of these ligands is the tautomeric equilibrium between the air-stable pentavalent secondary phosphine oxide (SPO) and the trivalent phosphinous acid (PA), which is the species that typically coordinates to a metal center. ub.edursc.org

Research in this area focuses on creating ligands with specific functionalities, chirality, and structural rigidity to control the coordination environment around a metal ion.

Detailed Research Findings

The synthesis of tailored this compound-based ligands can be broadly categorized into two main strategies: the modification of a pre-existing this compound molecule and the synthesis of a functionalized phosphine followed by oxidation.

One of the most direct methods for tailoring these ligands involves the deprotonation of the methyl group's α-carbon, followed by reaction with an electrophile. This creates a new carbon-carbon bond and introduces functionality adjacent to the phosphinoyl group. For instance, the carbanion of this compound can be generated using a strong base like n-butyllithium (n-BuLi). ub.edu Subsequent reaction with an electrophile, such as an alkyl halide, allows for the introduction of various alkyl or functionalized groups. The use of a chiral auxiliary, like (−)-sparteine, during the deprotonation step can facilitate enantioselective synthesis, leading to P-stereogenic ligands. ub.edu An example of this is the reaction of the carbanion with iodoethane (B44018) to produce the corresponding ethyl-substituted phosphine oxide. ub.edu

Another significant design strategy is the incorporation of the this compound unit into a larger, often rigid, molecular backbone to create bidentate or polydentate ligands. nih.gov This enhances the chelate effect, leading to more stable metal complexes. The synthesis for these systems is typically a multi-step process. For example, a scaffold molecule like dibenzofuran can be functionalized, and then phosphinoyl groups are introduced. nih.gov While this specific example uses diphenylphosphinoyl groups, the synthetic logic is directly applicable. A general approach involves preparing a di-functionalized aromatic core (e.g., a di-lithiated or di-halogenated benzene (B151609) derivative) which can then react with a suitable phosphorus electrophile or nucleophile, followed by oxidation to the phosphine oxide.

Furthermore, a versatile method for preparing functionalized phosphine oxides involves the synthesis of a desired tertiary phosphine first, which is then oxidized to the corresponding phosphine oxide. tib.eu This route is particularly useful when the desired functional groups are not compatible with the conditions required for direct functionalization of the phosphine oxide. The phosphine is often protected as a phosphine-borane adduct during its synthesis and manipulation. The final step involves oxidation, for example using meta-chloroperoxybenzoic acid (m-CPBA), which reliably converts the phosphine-borane to the phosphine oxide, often with complete retention of configuration at the phosphorus center. tib.eu This method has been successfully used to prepare precursors like methylphenylvinylphosphine oxide. tib.eu

The following tables summarize the key design strategies and provide examples of synthetic transformations used to create tailored phosphine oxide ligands.

Table 1: Design and Strategy of this compound Ligands

| Modification Strategy | Core Synthetic Approach | Desired Outcome |

|---|---|---|

| α-Carbon Alkylation | Generation of an α-carbanion followed by electrophilic quenching. ub.edu | Introduction of steric bulk or functional groups near the P-center. |

| P-Stereocenter Induction | Asymmetric deprotonation using a chiral base like (-)-sparteine. ub.edu | Creation of chiral ligands for enantioselective catalysis. |

| Multidentate Ligand Formation | Linking phosphinoyl units via a rigid organic backbone. nih.gov | Enhanced thermodynamic stability of metal complexes through chelation. |

| Functional Group Introduction via Oxidation | Synthesis of a functionalized phosphine-borane followed by oxidation. tib.eu | Access to a wide range of functionalized phosphine oxides incompatible with other routes. |

Table 2: Examples of Synthetic Transformations for Tailored Phosphine Oxides

| Precursor | Reagents | Product |

|---|---|---|

| This compound | 1. n-BuLi, (-)-sparteine2. Iodoethane | (1-phenylethyl)dimethylphosphine oxide ub.edu |

| 4,6-Dichloromethyldibenzofuran | 1. LiPPh₂2. H₂O₂ | 4,6-Bis(diphenylphosphinoylmethyl)dibenzofuran nih.gov |

Catalytic Applications and Organic Transformations Facilitated by Dimethylphenylphosphine Oxide

Transition-Metal-Catalyzed Reactions Employing Dimethylphenylphosphine (B1211355) Oxide Ligands

Dimethylphenylphosphine oxide serves as a crucial ancillary ligand in numerous transition-metal-catalyzed reactions. Its ability to coordinate with metal centers influences the reactivity and selectivity of the catalytic system. The P=O bond in DMPPO can act as a hydrogen bond acceptor, which can be beneficial in certain catalytic cycles.

Cross-Coupling Reactions (e.g., C-P Bond Formation, Suzuki-Miyaura Coupling)

This compound has demonstrated utility as a pre-ligand in palladium-catalyzed cross-coupling reactions. In these reactions, it is believed to tautomerize in situ to the corresponding phosphinous acid, which then coordinates to the palladium center. This approach has been applied to radical cross-coupling reactions activated by visible light.

In the context of Suzuki-Miyaura coupling, phosphine (B1218219) oxides like triphenylphosphine (B44618) oxide have been shown to act as stabilizing ligands, improving reaction yields and reproducibility, especially in the cross-coupling of electron-rich arylsilanolates with aryl bromides. nih.gov While direct studies on this compound in this specific context are not extensively detailed in the provided results, the principle of phosphine oxides as effective ligands is well-established. For instance, in some Suzuki-Miyaura reactions, the use of ligands like dimethylphenylphosphine resulted in poor yields, highlighting the importance of the ligand structure. kyushu-u.ac.jp The palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds between organoboranes and organohalides. libretexts.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

The development of palladium-catalyzed cross-coupling for C-P bond formation has been a significant area of research. Dimethylphosphine (B1204785) oxide itself can be used in palladium-catalyzed cross-coupling reactions with functionalized (hetero)aromatic halides to synthesize a variety of organophosphorus compounds. enamine.net

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Radical Cross-Coupling | Pd-catalyst with a secondary phosphine oxide ligand | Allylic compounds, alkyl/aryl halides | Cross-coupled products | d-nb.info |

| Suzuki-Miyaura Coupling | Palladium with triphenylphosphine oxide ligand | Potassium (4-methoxyphenyl)dimethylsilanolate, aryl bromides | Unsymmetrical biaryls | nih.gov |

| C-P Bond Formation | Pd-catalyzed | Dimethylphosphine oxide, (Het)aromatic halides | DMPO-containing building blocks | enamine.net |

Asymmetric Hydrogenation and Related Stereoselective Transformations

The search results did not provide specific details on the use of this compound as a ligand in asymmetric hydrogenation.

Selective Oxidation Processes (e.g., Baeyer-Villiger Oxidation, Epoxidation, Alcohol Oxidation)

This compound and related phosphine oxides can play a role in various selective oxidation processes, often in conjunction with metal catalysts.

Baeyer-Villiger Oxidation: Oxo-rhenium complexes can act as catalysts for the Baeyer-Villiger oxidation of ketones to the corresponding lactones or esters using aqueous hydrogen peroxide. researchgate.netacs.org This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group. wikipedia.org

Epoxidation: Rhenium complexes have shown excellent catalytic activity in the epoxidation of alkenes, such as cyclooctene, using tert-butylhydroperoxide (TBHP) as the oxidant. researchgate.net Some oxorhenium(V) catalysts are also capable of using hydrogen peroxide for this transformation. researchgate.net

Alcohol Oxidation: Certain rhenium complexes have demonstrated good catalytic properties for the oxidation of alcohols to aldehydes and ketones. researchgate.net For example, a specific rhenium complex is effective for the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) and cyclooctanol (B1193912) to cyclooctanone. researchgate.net The oxidation of alcohols is a fundamental transformation in organic synthesis, with various reagents available, categorized as "strong" or "weak" oxidants depending on their ability to oxidize primary alcohols to carboxylic acids or aldehydes, respectively. masterorganicchemistry.com The Dess-Martin periodinane is a well-known reagent for the mild oxidation of primary and secondary alcohols. wikipedia.orgpitt.edu

Oxygen Atom Transfer (OAT) Catalysis

This compound has been utilized in studies of oxygen atom transfer (OAT) catalysis. In one instance, a molybdenum(VI) complex was shown to undergo deoxygenation by dimethylphenylphosphine, completing a catalytic cycle for oxygen atom transfer. nd.edu Rhenium complexes are also known to catalyze OAT reactions, for example, from pyridine (B92270) N-oxides to phosphines. acs.org The kinetics and mechanism of such OAT reactions are a subject of detailed study, with this compound coordinated to trivalent rhenium being a focus of such research. researchgate.netorcid.org

Deoxygenation Reactions (e.g., Epoxide Deoxygenation)

Rhenium-catalyzed deoxygenation of epoxides provides a method for converting them back to alkenes. researchgate.net A combination of a catalytic amount of Re2O7 and triphenyl phosphite (B83602) as a reductant is effective for the stereospecific deoxygenation of unactivated aliphatic epoxides. acs.orgorganic-chemistry.org This reaction proceeds under neutral conditions and is compatible with various functional groups. researchgate.netorganic-chemistry.org The mechanism is thought to involve the formation of a rhena-2,5-dioxolane intermediate. organic-chemistry.org Furthermore, reduced polyoxovanadate-alkoxide clusters have been shown to deoxygenate styrene (B11656) oxide to styrene, with the dissociation of a phosphine oxide ligand being a key step in the proposed mechanism. rsc.org

Hydrophosphinylation and Related Addition Reactions

Hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C bond, is a valuable method for synthesizing organophosphorus compounds. The addition of diphenylphosphine (B32561) oxide to the triple bond of dialkyl acetylenedicarboxylates can lead to mono- and bis-adducts. ingentaconnect.com Palladium-catalyzed hydrophosphinylation of alkynes is an efficient route to alk-1-enylphosphinates. thieme-connect.de For instance, the reaction can be catalyzed by systems like dimethylbis(dimethylphenylphosphine)palladium(II) and diphenylphosphinic acid. thieme-connect.de Metal-free hydrophosphorylation of alkenes and alkynes with P(O)-H compounds has also been explored. nii.ac.jp

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (trimethylsilyl)acetylene |

| 1,1-dicyanoethene |

| 1-phenylethanol |

| 2,4,6-trimethylbenzoyldiphenylphosphine oxide |

| 2-iodobenzoic acid |

| 2-methylcyclopentanone |

| 2-nitropropane |

| 3,3-dimethyl-2-butanone |

| 3-chloroperoxybenzoic acid |

| Acetic acid |

| Acetic anhydride |

| Acetone |

| Acetonitrile |

| Acetophenone |

| Al(i-PrO)3 |

| Aldehyde |

| Alkene |

| Alkyne |

| Amine oxide |

| Anilinium phosphinate |

| Aryl bromide |

| Baeyer-Villiger oxidation |

| Benzaldehyde |

| Benzene (B151609) |

| Benzeneseleninic acid |

| Benzylidenemalononitrile |

| Benzyldiphenylphosphine |

| Boronic acid |

| Boronic ester |

| Brigatinib |

| Butyl-lithium |

| Butyraldehyde |

| Camphor |

| Carboxylic acid |

| Cinnamate |

| Collins reagent |

| CrO3 |

| CrO3•2pyridine |

| Cu(I) iodide–ethylenediamine |

| Cyclobutanone |

| Cyclohexanone |

| Cyclooctanol |

| Cyclooctanone |

| Cyclooctene |

| Cyclopentanone |

| Dess-Martin periodinane |

| Dialkyl acetylenedicarboxylate |

| Dibutylacetylene |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Diethyl phosphite |

| Diethylphenylphosphine |

| Dimethyl acetylenedicarboxylate |

| Dimethyl sulfoxide |

| Dimethyl(phenyl)phosphine oxide |

| Dimethylbis(dimethylphenylphosphine)palladium(II) |

| Dimethylphenylphosphine |

| This compound |

| Diphenylphosphine |

| Diphenylphosphine oxide |

| Diphenylphosphinic acid |

| Epoxide |

| Ester |

| Ethanol |

| Ethyl phenylpropiolate |

| Ethylene oxide |

| Fulminate |

| Furan |

| H2CrO4 |

| Horner zwitterion |

| Hydrogen peroxide |

| IBX |

| Ketone |

| KMnO4 |

| Lactone |

| m-chlorobenzaldehyde |

| m-chlorocinnamate |

| Menthone |

| Menthyl phenylphosphinate |

| Methanol |

| Methyldiphenylphosphine |

| Methylenetriphenylphosphorane |

| Methylrhenium trioxide |

| NaIO6 |

| Nitromethyltriphenylphosphonium bromide |

| Oppenauer oxidation |

| Oxone |

| P(OPh)3 |

| Palladium |

| PCC |

| PDC |

| Peroxymonosulfuric acid |

| PhI(OAc)2 |

| Phospha-Michael adduct |

| Phosphine |

| Phosphine oxide |

| Phosphinous acid |

| Phosphonium (B103445) iodide |

| Phosphorane |

| Pinacolone |

| Ponatinib |

| Potassium (4-methoxyphenyl)dimethylsilanolate |

| Potassium bromate |

| Pyridine |

| Pyridinium chlorochromate |

| Pyridinium dichromate |

| Re2O7 |

| Rhenium |

| Ruthenium |

| Silver |

| Silver nitrate |

| Silver oxide |

| Sodium ethoxide |

| Sodium hydride |

| Sodium hydroxide (B78521) |

| Stilbene |

| Styrene |

| Styrene oxide |

| Sulfide (B99878) |

| Sulfuric acid |

| TEMPO |

| tert-butylhydroperoxide |

| Tetrahydrocarvone |

| Tl2CO3 |

| TlOEt |

| TlOH |

| Tosylic acid |

| Tributylphosphine |

| Trichloroisocyanuric acid |

| Triethylamine |

| Triethylborane (B153662) |

| Trimethylphosphine (B1194731) oxide |

| Triphenyl phosphite |

| Triphenylphosphine |

| Triphenylphosphine oxide |

| Tris(benzylideneacetone)dipalladium |

| Vanadium |

| Vinyl ether |

| Water |

| Xantphos |

| Xanthine |

| Xanthine oxidase |

Decarbonylative Phosphorylation

This compound is implicated in novel catalytic cycles, including decarbonylative processes. Research has explored palladium-catalyzed decarbonylative phosphorylation of benzoic acids using compounds with a P(O)-H bond, which would include the corresponding secondary phosphine oxide of dimethylphenylphosphine. dntb.gov.ua This type of reaction allows for the formation of a phosphorus-carbon bond through the expulsion of carbon monoxide, representing an efficient method for synthesizing organophosphorus compounds. dntb.gov.ua

Organocatalytic Roles of this compound in Organic Synthesis

Thiol-Michael Addition Reactions

Dimethylphenylphosphine, a precursor to its oxide, has been identified as a particularly potent organocatalyst for Thiol-Michael addition reactions. researchgate.netusm.edu This "click" reaction involves the addition of a thiol to an activated alkene, such as an acrylate (B77674). usm.edu The catalytic activity of certain tertiary phosphines, including dimethylphenylphosphine, surpasses that of conventional amine catalysts. researchgate.net

In a detailed kinetic study comparing various catalysts for the reaction between hexanethiol and hexyl acrylate, dimethylphenylphosphine demonstrated exceptional efficacy. researchgate.net It achieved quantitative conversion in approximately 100 seconds, with an apparent rate constant of 431 mol L⁻¹ s⁻¹, a rate significantly higher than that of amine catalysts. researchgate.net The mechanism is proposed to involve the nucleophilic attack of the phosphine on the activated alkene, creating a zwitterionic intermediate. nih.gov This intermediate then facilitates the deprotonation of the thiol, generating a thiolate anion which subsequently adds to the alkene. researchgate.net

The efficiency of dimethylphenylphosphine as a catalyst allows for reactions to proceed rapidly at room temperature, often within minutes, and at very low catalyst concentrations. rsc.orgusm.edu This minimizes the formation of byproducts that can occur at higher catalyst loadings. rsc.org

Table 1: Comparison of Catalysts for the Thiol-Michael Addition of Hexanethiol to Hexyl Acrylate

| Catalyst | Catalyst Loading (mol %) | Time for Quantitative Conversion (s) | Apparent Rate Constant (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| Dimethylphenylphosphine | 0.003 M | ~100 | 431 |

| Tri-n-propylphosphine | Not specified | ~100 | 1810 |

| Hexylamine | 0.057 | 500 | 53.4 |

This table presents data on the catalytic efficiency of dimethylphenylphosphine in comparison to other catalysts in the Thiol-Michael addition reaction. researchgate.net

Decarboxylation Reactions

While direct organocatalysis of decarboxylation by this compound is not extensively documented, related organophosphorus compounds are involved in such transformations. For instance, oxidorhenium(V) complexes, which can be used in conjunction with phosphine ligands, have been reported to catalyze decarboxylation reactions. researchgate.net

In the broader context of phosphine organocatalysis, the formation of phosphine oxides like this compound is a common outcome. nottingham.ac.uk The high stability of the phosphorus-oxygen double bond often drives the catalytic cycle forward in reactions mediated by tertiary phosphines. nottingham.ac.uk Although not a direct catalyst for decarboxylation in the examples found, the formation of this compound is a key thermodynamic driving force in many phosphine-mediated reactions.

Mechanistic Investigations of Dimethylphenylphosphine Oxide Mediated Reactions

Kinetic Studies and Rate Law Determination

The study of reaction kinetics and the determination of rate laws are fundamental to understanding the mechanisms of reactions mediated by dimethylphenylphosphine (B1211355) oxide. These investigations provide quantitative insights into how reaction rates are influenced by the concentrations of reactants and catalysts, as well as the effects of the reaction environment.

Experimental kinetic studies are crucial for elucidating the mechanistic details of reactions involving dimethylphenylphosphine oxide. Various techniques, including photometric and NMR spectroscopy, are employed to monitor the progress of these reactions over time. rsc.org The data obtained from these experiments allow for the determination of reaction orders and the evaluation of rate constants.

For instance, in phosphine-catalyzed Michael additions, the reaction often begins with the nucleophilic addition of the phosphine (B1218219) to an activated alkene, forming a zwitterionic intermediate. nih.gov The kinetics of such reactions can be complex. In some cases, third-order kinetics have been observed, where the rate-determining step involves the protonation of the zwitterionic intermediate by a carboxylic acid. rsc.org

The rate constants for these reactions are sensitive to the electronic properties and steric hindrance of the phosphine nucleophile. Studies on a series of phosphines, including dimethylphenylphosphine, have shown that their nucleophilicity towards various Michael acceptors follows a consistent trend. rsc.org However, the sensitivity of the reaction rate to changes in phosphine nucleophilicity can differ depending on the hybridization of the electrophilic center in the Michael acceptor. rsc.org

Below is a table summarizing second-order rate constants for the reaction of various phosphines with ethyl acrylate (B77674) in dichloromethane (B109758) at 20°C, illustrating the impact of the phosphine structure on reactivity.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Phosphines with Ethyl Acrylate

| Phosphine | k₂ (M⁻¹s⁻¹) |

|---|---|

| PMe₃ | 2.05 |

| PMe₂Ph | 1.98 x 10⁻¹ |

| PMePh₂ | 1.99 x 10⁻³ |

| PPh₃ | 1.15 x 10⁻³ |

Data sourced from kinetic studies on phospha-Michael additions. rsc.org

For example, in certain rhenium-catalyzed oxygen atom transfer (OAT) reactions, kinetic studies have established a rate law that is inversely dependent on the concentration of the phosphine ligand. acs.orgresearchgate.net This inverse dependence indicates that the removal of the phosphine from the metal's coordination sphere must occur before the rate-controlling step. acs.orgresearchgate.net The actual entry of the phosphine into the catalytic cycle to accept the oxygen atom happens in a subsequent, faster step. acs.orgresearchgate.net

In some catalytic systems, the release of the product, such as carbon monoxide in CO₂ reduction, can be the rate-limiting step. acs.org This is often because the product is a better ligand than the substrate, leading to a stable metal-product complex that inhibits catalyst turnover. acs.org

For example, in phospho group transfer reactions, moving from water to a dipolar aprotic solvent like 95% DMSO can lead to a dramatic acceleration of the reaction rate, sometimes by more than six orders of magnitude. nih.gov This acceleration is often enthalpic in origin, reflecting a significant stabilization of the transition state by the solvent. nih.gov

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the nature of the solvent effect. A large negative entropy of activation is often characteristic of an associative or bimolecular mechanism, such as an SN2-type reaction. nih.govacs.org Conversely, a change to a more positive activation entropy can suggest a shift in mechanism towards a dissociative or unimolecular pathway. nih.gov

The following table presents activation parameters for the hydrolysis of a phosphate (B84403) monoester in different solvents, demonstrating the influence of the reaction environment on the reaction mechanism.

Table 2: Activation Parameters for the Solvolysis of a Dianionic Phosphate Ester

| Solvent | ΔH‡ (kcal mol⁻¹) | ΔS‡ (e.u.) |

|---|---|---|

| Water | - | 3.5 |

| tert-Butyl alcohol | - | 24.5 |

| tert-Amyl alcohol | - | 23.0 |

Data highlights the change in activation entropy consistent with a mechanistic shift. nih.gov

Identification of Rate-Controlling Steps in Catalytic Cycles

Elucidation of Reaction Pathways and Intermediates

Understanding the detailed pathways and identifying the transient intermediates in reactions involving this compound is crucial for a complete mechanistic picture. These investigations often combine kinetic data with spectroscopic and computational methods to map out the entire reaction coordinate.

Oxidative addition and reductive elimination are fundamental reaction steps in many catalytic cycles, particularly in organometallic chemistry. libretexts.orglibretexts.org Oxidative addition involves the addition of a substrate to a metal center, leading to an increase in both the oxidation state and coordination number of the metal. libretexts.orglibretexts.org Reductive elimination is the reverse process, resulting in the formation of a new bond between two ligands and a decrease in the metal's oxidation state and coordination number. libretexts.orglibretexts.org

The mechanism of oxidative addition can be either concerted or non-concerted (SN2-type). libretexts.org Non-polar substrates typically undergo a concerted mechanism, while polarized substrates often react via an SN2 pathway. libretexts.org Kinetic and mechanistic studies of the oxidative addition of benzyl (B1604629) bromide to cycloplatinated(II) complexes, for example, suggest a bimolecular SN2 pathway. nih.gov This is supported by the large negative entropies of activation observed, which are typical for such associative mechanisms. acs.org

This compound, or more commonly its corresponding phosphine, dimethylphenylphosphine, can act as an ancillary ligand in these processes. The electronic and steric properties of the phosphine ligand can significantly influence the rates of both oxidative addition and reductive elimination. More electron-donating phosphines can accelerate oxidative addition by making the metal center more nucleophilic. mdpi.com

In many reactions, dimethylphenylphosphine and its oxide are directly involved in nucleophilic attack or atom transfer processes. In phospha-Michael additions, the phosphine acts as a nucleophile, attacking an electron-deficient π-system to form a zwitterionic intermediate. rsc.orgnih.gov This initial step is often the key to the entire catalytic cycle. rsc.org

Oxygen atom transfer (OAT) reactions are another important class of reactions where phosphine oxides play a role. In some rhenium-catalyzed OAT reactions, the phosphine acts as the oxygen acceptor. acs.org The mechanism can involve the nucleophilic attack of the phosphine on a high-valent metal-oxo species. researchgate.net The kinetics of these reactions can be complex, sometimes involving pre-equilibrium steps and solvent-assisted pathways. researchgate.netresearchgate.net For instance, the rate-determining step might be the formation of a dioxorhenium(VII) intermediate, which is then rapidly attacked by the phosphine. acs.orgresearchgate.net

The following table lists the chemical compounds mentioned in this article.

Characterization of Transient Species and Intermediates

The elucidation of reaction mechanisms involving this compound often hinges on the successful characterization of fleeting transient species and reaction intermediates. These species are typically short-lived and present in low concentrations, necessitating specialized analytical techniques for their identification. In the realm of nucleophilic phosphine catalysis, the initial addition of a phosphine to an electrophile generates a reactive zwitterionic intermediate. nih.gov In some cases, these transient phosphonium (B103445) species can be isolated and characterized, providing direct evidence for the proposed mechanistic pathway. nih.gov

In reactions involving metal complexes, this compound can act as a ligand, and its coordinated intermediates can be pivotal. For instance, in the oxygen atom transfer (OAT) from a polyoxovanadate-alkoxide cluster to a series of tertiary phosphines, including dimethylphenylphosphine, a reduced cluster with a datively coordinated phosphine oxide ligand was successfully isolated. scispace.com The formation of this product, [V6O7(OMe)11(OPR3)], was unambiguously confirmed through electrospray ionization mass spectrometry (ESI-MS), X-ray crystallography, and IR spectroscopy, providing a clear snapshot of a key intermediate in the OAT process. scispace.com

Similarly, studies on the oxidation of tertiary arylphosphines with ferric chloride (FeCl3) suggest that the reaction proceeds through the quaternarization of the phosphine ligand rather than via the formation of dioxygen complexes. capes.gov.br Intermediates such as [H-TMPP][FeIIICl4] (where TMPP is the analogous tris(2,4,6-trimethoxyphenyl)phosphine) have been identified, lending insight into the stepwise nature of the oxidation. capes.gov.br The Wittig reaction represents another area where phosphine oxides are generated, though the precursor betaine (B1666868) intermediates are typically not isolable and are treated as transient species within the reaction sequence. iupac.org Computational studies and kinetic analyses are therefore often employed to infer the properties and roles of such unobserved intermediates. iupac.orgacs.org

Stereochemical Progression and Regioselectivity Analysis

The stereochemical outcome and regioselectivity of reactions mediated by this compound are critical aspects of its synthetic utility. Mechanistic investigations have revealed that the structure of the reactants and the reaction conditions can precisely control these outcomes.

A clear example of stereochemical control is demonstrated in phosphine-catalyzed thiol-Michael step-growth additions. acs.org In the synthesis of stereopure unsaturated oligomers, the use of geometrically defined cis or trans diacrylate monomers directly translates into oligomers with the corresponding stereochemistry. acs.org This indicates that the phosphine-catalyzed addition proceeds in a way that retains the geometry of the olefin precursor. Furthermore, the stereoselectivity of reactions can be profoundly influenced by external chiral agents and reaction conditions. Asymmetric deprotonation of prochiral this compound using a chiral base, such as the sec-butyllithium/(-)-sparteine complex, can yield P-chiral phosphine oxides. bibliotekanauki.pl Research has shown that temperature is a crucial factor in this process; lithiation at very low temperatures (e.g., -90°C) can lead to products with a specific configuration, while conducting the reaction at higher temperatures (e.g., 0°C or 20°C) can result in the opposite enantiomer. bibliotekanauki.pl In other systems, the reduction of P-chiral diphosphine dioxides has been shown to proceed with complete retention of configuration at the phosphorus center. tib.eu

Regioselectivity is also a key feature. In phosphine-catalyzed additions to ethyl phenylpropiolate, diarylphosphine oxides can be directed to yield either α-phosphoryl acrylates (mono-addition) or vicinal bis-phosphoryl propanoates (bis-addition), depending on the reaction stoichiometry and conditions. researchgate.net The choice of reactants can also alter the regiochemical course of a reaction. For instance, in certain Michael additions, using ethyl propiolate as the Michael acceptor can favor the formation of the E-isomer product, demonstrating that subtle changes in substrate structure can switch the regioselective preference. nih.gov

Computational Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the complex mechanisms of reactions involving this compound. nih.gov These studies provide detailed energetic and structural information about reaction pathways, including the characterization of species that are difficult or impossible to observe experimentally. researchgate.netresearchgate.net

Transition State Analysis and Energy Barrier Calculations

The analysis of transition states (TS) is a cornerstone of computational mechanistic studies, as it allows for the identification of the rate-determining steps and provides insight into the factors controlling reactivity and selectivity. DFT calculations are used to locate the geometry of transition states and to calculate their corresponding energy barriers. acs.org

Distortion-interaction analysis is a powerful technique applied to transition state structures. rsc.org In this method, the TS is computationally separated into reactant fragments, and the energy required to distort these fragments from their ground-state geometries to the geometries they adopt in the TS is calculated. rsc.orgrsc.org This analysis helps to quantify the energetic contributions (e.g., steric and electronic) to the activation barrier. rsc.org

Activation parameters calculated from these studies can be directly compared with experimental kinetic data. For example, in the reduction of various substrates by a molybdenum complex, calculated activation enthalpies (ΔH‡) were found to range from 9.9 to 14.2 kcal/mol. researchgate.net In a different system involving the solvolysis of a molybdenum phosphoryl complex, the calculated activation parameters were ΔH++ = 95.8 kJ mol⁻¹ and ΔS++ = 26.0 J mol⁻¹ K⁻¹, indicative of a dissociative interchange mechanism. researchgate.net

| Reaction Type | System | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Substrate Reduction | Molybdenum Oxotransferase Analogue System | ΔH‡ | 9.9 - 14.2 kcal/mol | researchgate.net |

| Solvolysis | Tp(iPr)MoO(OPh)(OPEt3) | ΔH++ | 95.8 kJ mol-1 | researchgate.net |

| Solvolysis | Tp(iPr)MoO(OPh)(OPEt3) | ΔS++ | 26.0 J mol-1 K-1 | researchgate.net |

Reaction Coordinate Mapping and Free Energy Profiles

Beyond analyzing single transition states, computational studies can map the entire reaction coordinate, providing a continuous free energy profile from reactants to products. researchgate.netresearchgate.net This mapping visualizes the energetic landscape of the reaction, revealing the relative energies of all intermediates and transition states. researchgate.netresearchgate.net

For example, DFT calculations of reaction coordinates for oxygen atom transfer from various substrates to a Mo(IV) bis-dithiolene complex showed that the reactions proceed through an initial transition state to form a weakly bound intermediate, followed by a second transition state where the substrate's X-O bond begins to break. researchgate.net The calculated free energy profile for the formation of a phosphine oxide intermediate in a reaction with a molybdenum complex was found to be in excellent agreement with the experimental ΔG value, validating the computational model. researchgate.net The rate-controlling step of a reaction can be identified from these profiles as the highest energy barrier along the pathway. acs.org These detailed energy profiles are crucial for understanding why certain pathways are preferred over others and for rationally designing more efficient catalysts.

Ligand Parameterization and Correlation with Mechanistic Outcomes

A significant area of computational chemistry involves the parameterization of ligands to correlate their intrinsic properties with reaction outcomes, such as yield, selectivity, and rate. nih.gov For phosphine ligands like dimethylphenylphosphine, key properties include steric factors (e.g., cone angle) and electronic factors (e.g., basicity). wikipedia.org

Multivariate correlations using a large dataset of phosphine ligands can uncover non-intuitive relationships between ligand structure and mechanistic pathways. nih.gov For instance, such studies on a Suzuki reaction revealed how different classes of phosphine ligands influence the site selectivity of oxidative addition. nih.gov A powerful approach involves using computationally derived descriptors, which can be generated for a wide array of virtual ligands. core.ac.uk One strategy uses the corresponding phosphine oxide (e.g., this compound) as a computational surrogate for the metal-bound phosphine. core.ac.uk Properties such as the P=O bond stretching frequency, calculated via DFT, can serve as robust electronic parameters that correlate with catalytic activity. core.ac.uk

The electronic properties of ligands have also been correlated with reaction kinetics using classic physical organic principles like the Hammett equation. A study on molybdenum-catalyzed oxygen atom transfer found a linear dependence between the logarithm of the relative rate constants and the Hammett σp parameter of substituents on the supporting ligand. researchgate.net This demonstrates a direct link between the electron-donating/withdrawing nature of the ligand and the reaction's kinetic profile.

| Ligand | Formula | Cone Angle (θ) | Basicity (pKa of [HP-Ligand]+) | Reference |

|---|---|---|---|---|

| Trimethylphosphine (B1194731) | PMe3 | 118° | 8.7 | wikipedia.org |

| Dimethylphenylphosphine | PMe2Ph | 122° | 6.8 | wikipedia.org |

| Triphenylphosphine (B44618) | PPh3 | 145° | 2.7 | wikipedia.org |

Advanced Research Directions and Future Perspectives in Dimethylphenylphosphine Oxide Chemistry

Development of Novel Dimethylphenylphosphine (B1211355) Oxide Derivatives for Enhanced Catalytic Performance

The quest for superior catalysts has spurred the development of novel derivatives of dimethylphenylphosphine oxide. The core strategy revolves around modifying the electronic and steric properties of the ligand to fine-tune its catalytic activity. This involves the synthesis of new P-stereogenic phosphine (B1218219) oxides and the introduction of various functional groups to the phenyl ring or the methyl groups.

One approach involves the synthesis of P-chiral diphosphine dioxides, which can then be reduced to the corresponding P-stereogenic diphosphines. tib.eu For instance, P-chiral (Sp)-methylphenylvinylphosphine oxide can undergo homodimerization in the presence of olefin metathesis catalysts to form P-chiral trans-1,2-diphosphinylethene dioxide. tib.eu This dioxide can be further transformed into novel P-chiral diphosphine ligands for asymmetric catalysis. tib.eu The synthesis of such chiral phosphine oxides is a critical step, as the oxide often serves as a precursor to the catalytically active phosphine.

Recent research has also explored the synthesis of β-substituted phosphine oxides which can undergo cascade reactions to form complex organic molecules. researchgate.net Although challenges remain, particularly in asymmetric synthesis, these routes offer pathways to novel phosphine oxide structures with potential catalytic applications. researchgate.net The development of these derivatives is often aimed at improving performance in specific catalytic reactions, such as cross-coupling, by enhancing catalyst stability, activity, and selectivity.

Table 1: Synthetic Approaches to Novel Phosphine Oxide Derivatives

| Derivative Type | Synthetic Strategy | Precursor Compound | Potential Application |

| P-Stereogenic Diphosphine Dioxides | Olefin Metathesis | (Sp)-methylphenylvinylphosphine oxide | Asymmetric Catalysis |

| Functionalized Aryl Phosphine Oxides | Pd-catalyzed Cross-coupling / Electrophilic Substitution | This compound | Fine-tuning catalyst electronics |

| β-Substituted Phosphine Oxides | Phosphine oxide mediated cyclopropanation cascade | β-keto phosphine oxides | Synthesis of complex organic molecules |

Integration of this compound in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot. The integration of phosphine-based catalysts, including this compound, into these reaction sequences is an area of active investigation. These reactions often rely on the nucleophilic character of the corresponding phosphine, which is generated in situ from the phosphine oxide.

One notable example is the attempted use of this compound as a catalyst in a one-pot Ugi four-component reaction (Ugi 4CR) followed by a catalytic aza-Wittig sequence to synthesize quinoxalin-2(1H)-ones. thieme-connect.de In this sequence, this compound, along with triphenylphosphine (B44618) oxide and diphenylmethylphosphine oxide, was tested for the catalytic aza-Wittig reaction step. thieme-connect.de However, these acyclic phosphine oxides failed to produce the desired product, suggesting that they possess low reactivity for this particular transformation under the tested conditions. thieme-connect.desci-hub.se This finding is significant as it helps to define the scope and limitations of this compound as a catalyst in such cascade processes.

In contrast, the reduced form, dimethylphenylphosphine (DMPPh), has been successfully employed in phosphine-catalyzed Michael reactions. nih.gov For instance, the reaction between pentaerythritol (B129877) tetrakis(3-mercaptopropionate) and various alkyl acrylates in the presence of DMPPh leads to the formation of functionalized thiols. nih.gov This demonstrates the potential of the phosphine/phosphine oxide redox cycle in catalytic cascade reactions. The phosphine initiates the reaction, and the resulting phosphine oxide can, in principle, be reduced back to the active catalyst.

The integration of this compound in such reactions is often linked to its role as a pre-catalyst or a component of the catalytic cycle. The efficiency of these complex transformations depends on the ability of the phosphine oxide to be reduced in situ to the catalytically active phosphine. Therefore, the development of efficient reducing agents that are compatible with the reaction conditions is crucial for the successful application of this compound in multicomponent and cascade reactions.

Application of Machine Learning and Artificial Intelligence for Predictive Design in this compound Catalysis

The advent of machine learning (AI) and artificial intelligence is revolutionizing catalyst design, offering powerful tools to predict catalyst performance and accelerate the discovery of new, more efficient catalysts. rsc.org In the context of organophosphorus catalysis, these computational approaches are being used to build quantitative structure-property relationships and to explore vast chemical spaces of potential ligands. ibm.comacs.orgnih.gov

Researchers have developed comprehensive discovery platforms, such as "kraken," which cover a wide range of organophosphorus(III) ligands. ibm.comacs.orgnih.gov These platforms use quantum-mechanical methods to calculate physicochemical descriptors for thousands of ligands and then employ machine learning models to predict the properties of hundreds of thousands of new potential ligands. ibm.comacs.orgnih.gov This data-driven approach allows for the systematic exploration of the property space of organophosphorus ligands, facilitating the selection of optimal ligands for specific catalytic reactions. ibm.comacs.orgnih.gov While not exclusively focused on this compound, these models can be applied to predict its behavior and to design novel derivatives with enhanced catalytic properties.

Machine learning models, such as random forests, have been successfully used to predict the enantioselectivity of asymmetric reactions catalyzed by organophosphorus compounds. researchgate.net By combining 2D quantitative structure-activity relationship (QSAR) parameters with modern 3D physical organic descriptors, hybrid models can be created that outperform either approach alone. researchgate.net These predictive models can be used to identify new catalyst candidates with improved enantioselectivity. researchgate.net

Furthermore, AI and machine learning are being used to forge Metal-Phosphine Catalyst Databases (MPCD) with meticulously designed metrics, such as ligand replacement energy, to quantify metal-ligand interactions. rsc.org This allows for the identification of an "active ligand space" for highly effective catalyst screening in various cross-coupling reactions. rsc.org Such databases and predictive models represent a paradigm shift in catalyst design, moving from intuition-based approaches to a more quantitative and predictive science. The application of these tools to this compound and its derivatives holds the promise of accelerating the development of next-generation catalysts for a wide range of chemical transformations.

Q & A

Q. What are the established synthetic methodologies for dimethylphenylphosphine oxide, and how can reaction parameters be optimized for higher yields?